molecular formula C11H20N4O B13634665 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide

Cat. No.: B13634665
M. Wt: 224.30 g/mol
InChI Key: RSBLZIWFFXPLDL-UHFFFAOYSA-N
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Description

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the 4-position.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 2-(propylamino)butanoic acid or its derivatives under appropriate conditions to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1h-pyrazol-1-yl)butanamide: Lacks the propylamino group, which may affect its biological activity.

    2-(Propylamino)butanamide: Lacks the pyrazole ring, which is crucial for its interaction with molecular targets.

    4-(1H-Pyrazol-1-yl)butanamide: Lacks the methyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanamide is unique due to the presence of both the pyrazole ring and the propylamino group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(4-methylpyrazol-1-yl)-2-(propylamino)butanamide

InChI

InChI=1S/C11H20N4O/c1-3-5-13-10(11(12)16)4-6-15-8-9(2)7-14-15/h7-8,10,13H,3-6H2,1-2H3,(H2,12,16)

InChI Key

RSBLZIWFFXPLDL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=C(C=N1)C)C(=O)N

Origin of Product

United States

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